2-Chloromethyl-1,3-dioxolane chemical properties
2-Chloromethyl-1,3-dioxolane chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloromethyl-1,3-dioxolane
Introduction
2-Chloromethyl-1,3-dioxolane (CAS No. 2568-30-1) is a versatile heterocyclic organic compound. It serves as a crucial intermediate in a variety of industrial and pharmaceutical syntheses.[1][2] Structurally, it is a cyclic acetal featuring a reactive chloromethyl group, making it a valuable building block for introducing a protected formyl group or for engaging in nucleophilic substitution reactions.[3][4] Its applications range from the synthesis of pharmaceuticals, such as the bronchodilator Doxofylline, to its use in agrochemicals and specialty materials.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety protocols, tailored for researchers and professionals in chemical and drug development.
Core Chemical and Physical Properties
2-Chloromethyl-1,3-dioxolane is typically a colorless to pale yellow liquid with a distinct odor.[3] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in experimental and industrial settings.
| Property | Value | Reference |
| IUPAC Name | 2-(chloromethyl)-1,3-dioxolane | [5] |
| CAS Number | 2568-30-1 | [6][7] |
| Molecular Formula | C4H7ClO2 | [5][6] |
| Molecular Weight | 122.55 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [3][8] |
| Boiling Point | 157-158 °C (at 760 mmHg) | [6][7][9] |
| Density | 1.234 g/mL at 25 °C | [6][7][9] |
| Refractive Index (n20/D) | 1.449 | [6][7][9] |
| Flash Point | 70 °C (158 °F) - Closed Cup | [7][10] |
| SMILES | C1COC(O1)CCl | [5] |
| InChI Key | IKZOMJGRWIOEDP-UHFFFAOYSA-N | [5] |
Reactivity and Stability
The chemical behavior of 2-Chloromethyl-1,3-dioxolane is dictated by its two primary functional components: the chloromethyl group and the dioxolane ring.
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Chloromethyl Group : The primary alkyl chloride functionality makes the methylene carbon electrophilic and highly susceptible to nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism.[4] This allows for the facile introduction of various functional groups by reaction with nucleophiles such as amines, alkoxides, and cyanides. This reactivity is fundamental to its role as an intermediate in pharmaceutical synthesis.[11]
-
Dioxolane Ring : The 1,3-dioxolane ring is a cyclic acetal. It is generally stable under neutral and basic conditions, which allows for selective reactions to occur at the chloromethyl group without disturbing the ring.[4] However, the acetal is labile under acidic conditions and will undergo hydrolysis to yield ethylene glycol and chloroacetaldehyde.[4]
-
Stability : The compound is stable under normal storage conditions.[12] However, like many ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air and light. It is classified as a combustible liquid and should be stored away from heat and ignition sources.[7][13]
Caption: Key reactivity pathways of 2-Chloromethyl-1,3-dioxolane.
Synthesis and Purification
Experimental Protocol: Synthesis via Acetalization
A common method for synthesizing 2-substituted-1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or its equivalent with ethylene glycol.[14]
Objective: To synthesize 2-Chloromethyl-1,3-dioxolane from chloroacetaldehyde (or an acetal precursor like chloroacetaldehyde dimethyl acetal) and ethylene glycol.
Materials:
-
Chloroacetaldehyde dimethyl acetal
-
Ethylene glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid or an acidic ion-exchange resin like Dowex 50)[15]
-
Anhydrous solvent for azeotropic water removal (e.g., benzene or toluene)[14]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Charging the Reactor: The flask is charged with chloroacetaldehyde dimethyl acetal, ethylene glycol (in slight molar excess), the acid catalyst, and the azeotropic solvent.
-
Reaction: The mixture is heated to reflux. The water or methanol byproduct of the transacetalization reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress is monitored by the amount of byproduct collected.[16]
-
Workup: After the theoretical amount of byproduct is collected, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized. If a solid resin is used, it is removed by filtration.[15] If a soluble acid is used, the organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
Drying: The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure 2-Chloromethyl-1,3-dioxolane.[14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(Chloromethyl)-1, 3-dioxolane - 2568-30-1 - Manufacturer India [valeshvarbiotech.com]
- 3. CAS 2568-30-1: 2-(Chloromethyl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloromethyl-1,3-dioxolane CAS#: 2568-30-1 [m.chemicalbook.com]
- 7. 2-氯甲基-1,3-二氧戊环 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 2568-30-1 2-(Chloromethyl)-1,3-dioxolane AKSci V0748 [aksci.com]
- 11. CN1106404A - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 14. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
